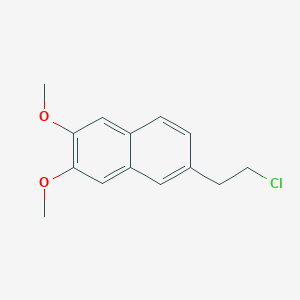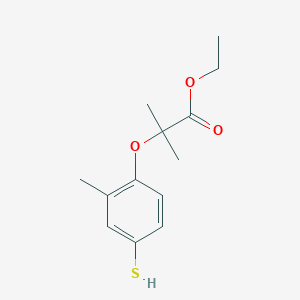
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted processes. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate via cleavage of the oxazolyl moiety .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride undergoes various types of chemical reactions including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4), and dehydrating agents (POCl3, P2O5, ZnCl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrahydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. It is known to function as an antagonist to certain neurotoxins, thereby exhibiting neuroprotective activity . The compound’s effects are mediated through its interaction with dopaminergic pathways and its ability to modulate oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with comparable chemical properties.
Uniqueness
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13;/h2-3,12-13H,4-6H2,1H3;1H |
InChI-Schlüssel |
OCBAIWCYVXFQKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(CNCC2)C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)




![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)


![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)


